molecular formula C24H16N2O B14073504 Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- CAS No. 102542-89-2

Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)-

Cat. No.: B14073504
CAS No.: 102542-89-2
M. Wt: 348.4 g/mol
InChI Key: LOFMBQYJKQXLHE-UHFFFAOYSA-N
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Description

Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure substituted with a phenyl group at the 2-position and an oxazole ring at the 4-position, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Ullmann-type coupling reaction is often employed, where nucleophilic substitution of a halogenated precursor with an azide leads to the formation of the desired compound . Transition metal-catalyzed reactions, such as those involving copper salts and ligands like proline, are also utilized to facilitate the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and environmentally friendly catalysts is becoming increasingly popular to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions result in a wide range of functionalized quinoline and oxazole derivatives .

Scientific Research Applications

Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with an oxazole ring and phenyl groups enhances its versatility and potential for various applications .

Properties

CAS No.

102542-89-2

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

5-phenyl-2-(2-phenylquinolin-4-yl)-1,3-oxazole

InChI

InChI=1S/C24H16N2O/c1-3-9-17(10-4-1)22-15-20(19-13-7-8-14-21(19)26-22)24-25-16-23(27-24)18-11-5-2-6-12-18/h1-16H

InChI Key

LOFMBQYJKQXLHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC=C(O4)C5=CC=CC=C5

Origin of Product

United States

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